Predicted Boiling Point Differentiation Against Isomeric C₇H₈O₃ Furans
The target compound exhibits a predicted boiling point of 213.4±35.0 °C . This value is significantly lower than the reported boiling range of the isomer 2-acetyl-5-methylfuran (CAS 1193-79-9), which boils at ~248–249 °C at atmospheric pressure . The ~35 °C lower predicted boiling point for the 2-hydroxy-3-acetyl isomer suggests a substantial difference in vapor pressure and distillation behavior, which is critical for purification and formulation processes.
| Evidence Dimension | Boiling point (predicted vs experimental) |
|---|---|
| Target Compound Data | 213.4±35.0 °C (predicted, 760 mmHg) |
| Comparator Or Baseline | 2-Acetyl-5-methylfuran: 248–249 °C (experimental, 760 mmHg) |
| Quantified Difference | ΔT ~ –35 °C (target lower) |
| Conditions | Predicted (Advanced Chemistry Development ACD/Labs) vs experimental literature values at atmospheric pressure |
Why This Matters
A lower boiling point translates to easier distillative purification and reduced thermal stress during processing, directly impacting procurement decisions for synthesis applications.
- [1] 2-Acetyl-5-methylfuran (CAS 1193-79-9) Safety Data Sheet / ChemWhat Database. Boiling point: 248-249 °C (lit.). View Source
